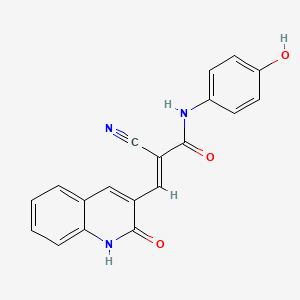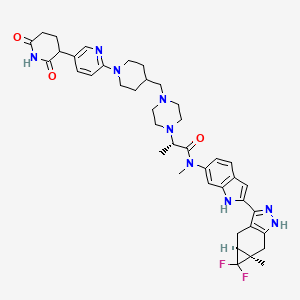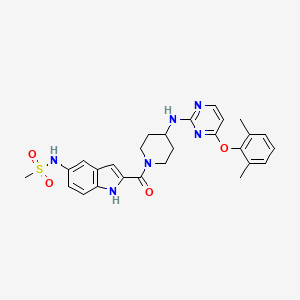
Ethylenediaminetetraacetic acid (dipotassium dihydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediaminetetraacetic acid (dipotassium dihydrate) is a well-known chelating agent with various applications in chemical synthesis, analytical chemistry, and biochemistry. It is often used to remove metal impurities from solutions or as a complexation agent to control the reactivity of metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid (dipotassium dihydrate) can be synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The resulting compound is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid (dipotassium dihydrate) involves large-scale reactions under controlled conditions. The process includes the use of reactors to ensure proper mixing and temperature control. The final product is obtained through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenediaminetetraacetic acid (dipotassium dihydrate) undergoes various types of reactions, including complexation, chelation, and substitution reactions. It can form stable complexes with metal ions such as calcium, magnesium, iron, and copper .
Common Reagents and Conditions
Common reagents used in reactions with ethylenediaminetetraacetic acid (dipotassium dihydrate) include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure optimal complexation .
Major Products
The major products formed from reactions involving ethylenediaminetetraacetic acid (dipotassium dihydrate) are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .
Applications De Recherche Scientifique
Ethylenediaminetetraacetic acid (dipotassium dihydrate) has a wide range of scientific research applications:
Mécanisme D'action
Ethylenediaminetetraacetic acid (dipotassium dihydrate) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This binding prevents the metal ions from participating in unwanted reactions. The compound’s molecular targets include divalent and trivalent metal ions such as calcium, magnesium, iron, and copper .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium ethylenediaminetetraacetate dihydrate: Similar in function but differs in the cation used.
Tetrasodium ethylenediaminetetraacetate: Another variant with sodium as the cation.
Calcium disodium ethylenediaminetetraacetate: Used in medical applications for chelation therapy
Uniqueness
Ethylenediaminetetraacetic acid (dipotassium dihydrate) is unique due to its high stability and effectiveness in forming complexes with a wide range of metal ions. Its dipotassium form provides specific advantages in certain applications, such as enhanced solubility and reduced toxicity compared to other forms .
Propriétés
Formule moléculaire |
C10H18K2N2O10 |
|---|---|
Poids moléculaire |
404.45 g/mol |
Nom IUPAC |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |
InChI |
InChI=1S/C10H16N2O8.2K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |
Clé InChI |
JFROQFOCFOKDKU-UHFFFAOYSA-L |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)



![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)





![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)


